![molecular formula C14H8ClF3O2 B595149 3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1238694-75-1](/img/structure/B595149.png)
3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
The compound seems to be a derivative of biphenyl carboxylic acid, with a trifluoromethyl group and a chlorine atom attached to the phenyl rings . Trifluoromethylated compounds are important in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into organic compounds through various synthetic methods . For example, trifluoromethyltrimethylsilane has been used as a nucleophilic trifluoromethylating agent .Scientific Research Applications
Analgesic Potential
The compound has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, which have shown potent analgesic efficacy . These derivatives have been tested in pain models in mice and have shown to relieve pain effectively .
Suzuki–Miyaura Coupling
The compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Antidepressant Drug Synthesis
The compound is structurally similar to Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Inflammation and Pain Stimulation
The compound has been linked to pain stimulation through the release of several inflammatory mediators that sensitize and amplify nociceptive responses .
Solubility Studies
The solubility of 3-(trifluoromethyl)benzoic acid in dense carbon dioxide has been evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals .
Quantitative Structure-Metabolism Relationships
The compound has been used in studies to establish quantitative structure-metabolism relationships for substituted benzoic acids in rats .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation
properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWXUXIEISSAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691151 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
1238694-75-1 |
Source
|
Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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